molecular formula C7H17Cl2N2O3P B15145232 Alcophosphamide-d4

Alcophosphamide-d4

Cat. No.: B15145232
M. Wt: 283.12 g/mol
InChI Key: BZGFIGVSVQRQBJ-RRVWJQJTSA-N
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Description

Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Alcophosphamide-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxyphosphamide.

    Reduction: Formation of reduced metabolites.

    Substitution: Replacement of functional groups with other chemical entities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .

Scientific Research Applications

Alcophosphamide-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.

    Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.

    Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .

Properties

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

283.12 g/mol

IUPAC Name

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2

InChI Key

BZGFIGVSVQRQBJ-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl

Canonical SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

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